

Technical Guide: Physicochemical Properties of (E)-hex-3-en-1-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **(E)-hex-3-en-1-amine** (CAS No: 87156-74-9). Due to the limited availability of direct experimental data for this specific isomer, this document aggregates foundational data, discusses general principles for aliphatic amines, and outlines standard experimental protocols for property determination. This guide is intended to serve as a foundational resource for researchers working with this compound.

Introduction

(E)-hex-3-en-1-amine is an aliphatic primary amine with the molecular formula C₆H₁₃N.[1] As a structural isomer in the hexenylamine family, its properties are influenced by the presence of a primary amine group, a six-carbon chain, and a trans-configured double bond. Primary amines are characterized by their basicity and their capacity for hydrogen bonding, which significantly impacts their physical properties such as boiling point and solubility.[2][3] This document summarizes the core physicochemical data, provides context through the properties of related compounds, and details the standard methodologies for empirical characterization.

Core Physicochemical Properties



Direct experimental data for **(E)-hex-3-en-1-amine** is scarce in publicly available literature. The following tables summarize the available information and provide estimated values based on the properties of isomeric and related amines.

Table 1: General and Experimentally Determined

Properties

Property	Value	Source / Comment
IUPAC Name	(E)-Hex-3-en-1-amine	-
CAS Number	87156-74-9	[1]
Molecular Formula	C ₆ H ₁₃ N	[1]
Molecular Weight	99.176 g/mol	[1]
Physical State	Liquid at STP (Predicted)	Based on similar short-chain amines.[4]
Purity	Up to 99% available from suppliers.	[1]

Table 2: Predicted and Estimated Physicochemical Data



Property	Predicted/Estimated Value	Basis of Estimation <i>l</i> Comment
Boiling Point	~130-145 °C	Estimated based on isomers like hex-1-en-3-amine (129.7°C)[5] and the higher boiling points of primary amines compared to alkanes due to hydrogen bonding.[6]
Melting Point	Not Available	Aliphatic amines of this size are typically liquid well below 0°C.
Density	~0.77 - 0.79 g/cm³	Estimated based on isomers like hex-1-en-3-amine (0.782 g/cm³).[5]
pKa (of conjugate acid)	~10.5 - 10.8	Typical range for primary alkylamines.[7] The presence of the double bond is expected to have a minor effect.
Water Solubility	Moderately Soluble	Lower aliphatic amines are generally soluble in water due to hydrogen bonding, but solubility decreases as the carbon chain length increases. [2][3]
logP (Octanol-Water)	~1.6	Based on computed values for isomers like (E)-hex-3-en-3-amine.[8]
Flash Point	Not Available	Likely in the range of 25-35°C, similar to other hexenylamines. [5]

Experimental Protocols



While specific experimental data for **(E)-hex-3-en-1-amine** is not widely published, the following sections describe standard methodologies for determining the key physicochemical properties of a liquid amine.

Determination of Boiling Point

The boiling point of a liquid amine can be determined by atmospheric or vacuum distillation.

- Apparatus: A standard distillation setup including a round-bottom flask, a heating mantle, a
 distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The amine sample is placed in the round-bottom flask with boiling chips.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
 - The sample is heated gently.
 - The temperature is recorded when the vapor condensation rate is steady and the temperature reading is stable. This stable temperature is the boiling point at the recorded atmospheric pressure.
 - For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Determination of Density

The density of a liquid amine is typically determined using gravimetric methods.[10]

- Method 1: Pycnometer or Volumetric Flask
 - A clean, dry pycnometer or volumetric flask of a known volume is weighed accurately (m1).
 - The flask is filled with the amine sample up to the calibration mark, ensuring the temperature of the liquid is controlled and recorded.



- The filled flask is re-weighed to get the total mass (m₂).
- The mass of the amine is calculated (m_amine = m₂ m₁).
- Density is calculated using the formula: $\rho = m$ amine / V flask.[10]
- Method 2: Gravimetric Buoyancy (Archimedes' Principle)
 - A reference body of a known volume (e.g., a glass sinker) is weighed in air and then weighed while fully submerged in the amine sample.
 - The density of the liquid can be determined from the known volume of the reference body and the two measured mass values.[11]

Determination of pKa (Potentiometric Titration)

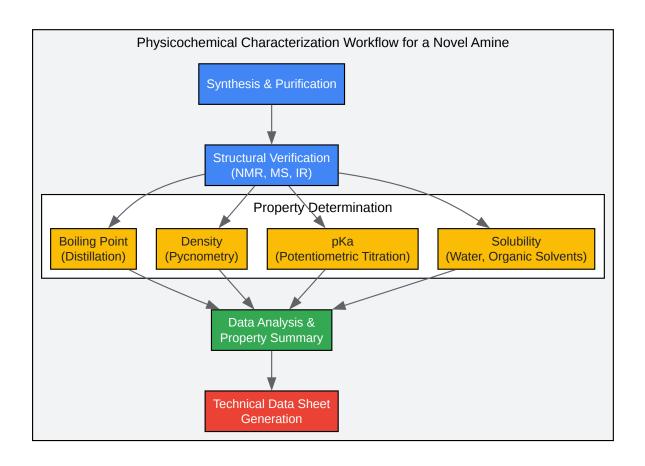
Potentiometric titration is a widely used, simple, and convenient method for determining the dissociation constant (pKa) of amines.[12][13]

- Apparatus: A pH meter with a calibrated electrode, a burette, a beaker, and a magnetic stirrer.
- Procedure:
 - A dilute aqueous solution of the amine with a known concentration (e.g., 0.05 M) is prepared.[14]
 - A standardized strong acid titrant (e.g., 0.1 M HCl) is added to the amine solution in small,
 precise increments using a burette.[13]
 - After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.
 - The data of pH versus the volume of titrant added is plotted to generate a titration curve.
 - The equivalence point (V_e) is determined from the point of inflection on the curve.
 - The pH of the solution at the half-equivalence point (V_e / 2) is equal to the pKa of the conjugate acid of the amine.[13]



Visualizations

Since no specific signaling pathways for **(E)-hex-3-en-1-amine** are documented, the following diagram illustrates a generalized experimental workflow for the physicochemical characterization of a novel amine compound.



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Caption: General workflow for characterizing a novel amine compound.

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